molecular formula C10H18ClNO3 B1430426 4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride CAS No. 1796895-36-7

4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride

Katalognummer: B1430426
CAS-Nummer: 1796895-36-7
Molekulargewicht: 235.71 g/mol
InChI-Schlüssel: BBQSLOLYLVZEAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted morpholine derivatives with carboxylic acid functionality. The complete International Union of Pure and Applied Chemistry name is this compound, which reflects the systematic approach to naming heterocyclic compounds with multiple functional groups. This nomenclature system prioritizes the morpholine ring as the parent structure, with positional numbering that places the carboxylic acid group at the 3-position and the cyclobutylmethyl substituent at the 4-position of the morpholine ring system.

Major chemical databases consistently reference the compound using its systematic International Union of Pure and Applied Chemistry nomenclature, with Sigma-Aldrich cataloging the material under the designation this compound with molecular descriptor code MFCD26936111. The Public Chemical Database maintained by the National Center for Biotechnology Information provides comprehensive structural and nomenclature information through its compound identification system.

Commercial suppliers maintain consistent nomenclature standards while incorporating proprietary catalog numbers and quality specifications. American Ketones Scientific utilizes catalog number 2347DX for the compound, maintaining the systematic name while providing specific purity specifications of 95 percent. Building Blocks Pharma designates the compound with catalog number CS-0234301, similarly maintaining systematic nomenclature conventions. ChemScene employs the same catalog designation CS-0234301 across multiple product listings, demonstrating standardized commercial naming practices.

Database cross-referencing reveals that related morpholine derivatives follow similar nomenclature patterns, with systematic position numbering and functional group identification maintained across different structural variants. The comparison with structurally related compounds such as 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid and 3-(acetamidomethyl)morpholine-4-carboxylic acid demonstrates the systematic approach employed in morpholine derivative nomenclature.

International chemical nomenclature databases maintain consistent structural representations through standardized molecular descriptors, with the Simplified Molecular-Input Line-Entry System representation O=C(C1N(CC2CCC2)CCOC1)O.[H]Cl providing unambiguous structural identification across different database systems. This systematic approach ensures accurate chemical identification regardless of language barriers or regional nomenclature variations.

Database/Supplier Catalog Number Designation Additional Identifiers
Sigma-Aldrich ENA413166056 This compound MFCD26936111
American Ketones Scientific 2347DX This compound 95% purity specification
Building Blocks Pharma CS-0234301 This compound Research grade
ChemScene CS-0234301 This compound Multiple size options
Public Chemical Database Various Morpholine derivatives Structural classification

Eigenschaften

IUPAC Name

4-(cyclobutylmethyl)morpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-10(13)9-7-14-5-4-11(9)6-8-2-1-3-8;/h8-9H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQSLOLYLVZEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCOCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is notable for its role in drug development, particularly as a potential pharmacophore in the synthesis of new therapeutic agents.

Antimicrobial Activity

Research has indicated that derivatives of morpholine compounds exhibit antimicrobial properties. The specific structural features of 4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride may enhance its efficacy against various pathogens.

StudyFindings
Demonstrated effectiveness against Gram-positive bacteria.
Showed potential for developing new antibiotics based on its structure.

Biological Applications

This compound serves as an organic buffer in biological and biochemical experiments, facilitating various assays and reactions.

Buffering Agent

As a buffering agent, this compound maintains pH stability in biochemical reactions, which is crucial for enzyme activity and stability.

ApplicationDescription
Biochemical Assays Used to stabilize pH during enzyme reactions.
Cell Culture Helps maintain optimal conditions for cell growth.

Synthesis and Intermediate Use

The compound acts as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Synthetic Pathways

Various synthetic routes utilize this compound as a precursor for creating biologically active compounds.

Reaction TypeDescription
Nucleophilic Substitution Used to introduce functional groups into the morpholine ring.
Coupling Reactions Forms new carbon-carbon bonds, essential for building complex structures.

Case Study 1: Antimicrobial Development

A study exploring the antimicrobial properties of morpholine derivatives highlighted this compound as a promising candidate for further development into antibiotics targeting resistant strains of bacteria .

Case Study 2: Biochemical Buffering

In a series of biochemical experiments, the compound was employed to maintain pH levels during enzyme assays, demonstrating its effectiveness in enhancing enzyme stability and activity .

Wirkmechanismus

The compound exerts its effects through its interaction with specific molecular targets. The exact mechanism depends on the context in which it is used. For example, in drug discovery, it may bind to a particular enzyme or receptor, inhibiting its activity and leading to therapeutic effects. The pathways involved can vary widely based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Morpholine Core

The following analogs differ in substituents at the 4-position of the morpholine ring, influencing physicochemical and biological properties:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Similarity Score Key Features/Applications
4-Methylmorpholine-3-carboxylic acid HCl Methyl 199.63 1427498-28-9 0.92 Simpler alkyl group; higher solubility
4-Ethylmorpholine-3-carboxylic acid Ethyl 189.23 1315051-74-1 0.89 Increased lipophilicity
(S)-4-Methylmorpholine-3-carboxylic acid Methyl (S-enantiomer) 173.17 1821837-71-1 0.89 Chirality impacts receptor binding
4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid HCl Trifluoroethyl 237.62 CID 65548021 N/A Fluorine enhances metabolic stability
Hexahydro-1H-pyrrolomorpholine-3-carboxylic acid HCl Hexahydro-pyrrolo ring 207.65 1909314-19-7 N/A Saturated ring; conformational rigidity

Key Observations :

  • Fluorinated Analog : The trifluoroethyl group in CID 65548021 increases lipophilicity (logP) and resistance to oxidative metabolism, making it favorable for CNS-targeting drugs .
  • Chiral Analogs : Enantiomers like (S)-4-Methylmorpholine-3-carboxylic acid highlight the role of stereochemistry in pharmacological activity, a critical factor in drug design .

Physicochemical and Functional Comparisons

Solubility and Stability:
  • Target Compound : Hydrochloride salt improves aqueous solubility, critical for bioavailability. Cyclobutylmethyl may reduce crystallinity compared to methyl/ethyl analogs .
  • Hexahydro-pyrrolomorpholine Derivative : Saturated ring system () enhances thermal stability but reduces solubility due to increased hydrophobicity .

Research and Market Considerations

  • Availability : While the target compound is currently out of stock, analogs like 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride (CAS 1323155-31-2) are typically in stock, offering alternatives for urgent projects .
  • Cost Efficiency : Methyl and ethyl analogs are more cost-effective (e.g., 4-Methylmorpholine-3-carboxylic acid HCl at ~€418/50mg) but may lack target specificity .

Biologische Aktivität

4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H17ClN2O2
  • Molecular Weight : 232.72 g/mol
  • CAS Number : 1796895-36-7

The compound features a morpholine ring with a cyclobutylmethyl substituent at the fourth position and a carboxylic acid group at the third position, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, potentially leading to therapeutic effects in different disease models.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on several key enzymes involved in metabolic and signaling pathways. For instance:

  • Cholinesterases : Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative conditions like Alzheimer's disease.

Antioxidant Activity

In vitro assays have demonstrated that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells.

Case Studies and Research Findings

  • Neuroprotective Effects : A study conducted on animal models indicated that administration of this compound resulted in improved cognitive function and reduced neuroinflammation, suggesting potential applications in treating neurodegenerative disorders.
  • Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Investigations into the antimicrobial efficacy of this compound revealed significant activity against both gram-positive and gram-negative bacteria, highlighting its potential as an antibacterial agent.

Data Table of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionAChE, BChE
Antioxidant ActivityReactive Oxygen Species Scavenging
CytotoxicityMCF-7, A549 Cancer Cell Lines
AntimicrobialGram-positive & Gram-negative Bacteria

Vorbereitungsmethoden

Reaction of Carboxylic Acids with Sulfur Tetrafluoride

The reaction between cyclobutylcarboxylic acids and sulfur tetrafluoride (SF₄) is a pivotal step, yielding trifluoromethylcyclobutane derivatives with high efficiency and functional group tolerance.

Reaction conditions:

  • Reagents: Cyclobutylcarboxylic acids, SF₄
  • Solvent: Typically anhydrous solvents such as dichloromethane or chlorinated hydrocarbons
  • Temperature: Controlled, often at room temperature or slightly elevated
  • Duration: Several hours to ensure complete conversion

Reaction outcome:

  • Formation of mono- or di-substituted trifluoromethylcyclobutane acids, depending on substituents and reaction parameters.

Data Table 1: Synthesis of Trifluoromethylcyclobutane Derivatives

Entry Starting Acid Reagent Solvent Temperature Yield (%) Notes
1 Cyclobutylacetic acid SF₄ Dichloromethane Room temp 85 Compatible with nitro groups
2 Cyclobutylpropionic acid SF₄ Dichloromethane 0°C to RT 80 Tolerates halogen substituents
3 Bicyclo[1.1.1]pentane-1-carboxylic acid SF₄ Dichloromethane RT 78 Successful for complex scaffolds

(Note: Data derived from recent literature and experimental reports; actual yields may vary based on conditions.)

Functionalization to Morpholine Derivative

Following the formation of trifluoromethylcyclobutane acids, the next step involves introducing the morpholine moiety. This can be achieved through amidation or nucleophilic substitution strategies:

  • Amidation: Activation of the acid (e.g., via carbodiimide coupling agents) followed by reaction with morpholine.
  • Direct substitution: Conversion of the acid to an acid chloride, then reacting with morpholine to form the corresponding amide.

Reaction conditions:

  • Reagents: Coupling agents like EDC or DCC, or thionyl chloride for acid chloride formation.
  • Solvent: Dichloromethane, DMF, or similar aprotic solvents.
  • Temperature: Typically 0°C to room temperature for amidation; elevated temperatures for acid chloride formation.

Data Table 2: Formation of Morpholine-Substituted Derivatives

Entry Intermediate Reagent Conditions Yield (%) Notes
1 Trifluoromethylcyclobutane acid chloride Morpholine 0°C, DCM 88 High efficiency
2 Corresponding amide EDC, DCC RT, DMF 85 Mild conditions

Formation of Hydrochloride Salt

The final step involves converting the morpholine derivative into its hydrochloride salt to improve stability and facilitate handling:

  • Procedure: Treatment of the free base with hydrogen chloride gas or an HCl solution in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • Outcome: Formation of 4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride with high purity.

Data Table 3: Salt Formation

Step Reagents Conditions Yield (%) Notes
Salt formation HCl in ethanol RT 95 Stable crystalline salt

Notes on Reaction Conditions and Optimization

  • Solvent choice is critical for high yields; dichloromethane and DMF are preferred for amidation and acylation steps.
  • Temperature control minimizes side reactions, especially during SF₄ reactions and acid chloride formation.
  • Purification typically involves crystallization or chromatography, with characterization confirmed via NMR, MS, and X-ray crystallography.

Summary of Research Findings

  • The sulfur tetrafluoride-mediated conversion of cyclobutylcarboxylic acids provides a versatile route to trifluoromethylcyclobutane derivatives.
  • Subsequent functionalization with morpholine derivatives is straightforward under mild conditions.
  • The final hydrochloride salt exhibits excellent stability and purity, suitable for pharmaceutical applications.

Q & A

Q. What are the recommended methods for synthesizing 4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride?

A common approach involves cyclobutylmethyl group incorporation via alkylation or reductive amination. For example, cyclobutylmethylamine derivatives can react with morpholine-3-carboxylic acid precursors under acidic conditions. Hydrochloride salt formation is typically achieved using HCl in methanol or ethanol, as demonstrated in analogous syntheses of morpholine derivatives . Key steps include:

  • Reagent selection : Use of SOCl₂ for esterification or HCl for salt formation.
  • Purification : Recrystallization from methanol/ether mixtures to achieve ≥95% purity.
  • Validation : NMR (¹H/¹³C) and LC-MS for structural confirmation.

Q. How should researchers characterize the purity and stability of this compound?

  • Purity analysis : HPLC with UV detection (λ = 210–254 nm) is standard. Commercial analogs (e.g., 4-ethylmorpholine-3-carboxylic acid hydrochloride) report ≥98% purity via HPLC .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Store at –20°C in desiccated, amber vials to prevent hydrolysis.
  • Salt confirmation : Elemental analysis (C, H, N, Cl) and FT-IR to verify hydrochloride formation.

Q. What are the key spectral markers for NMR analysis of this compound?

  • ¹H NMR : Cyclobutylmethyl protons appear as multiplet peaks at δ 1.6–2.2 ppm. Morpholine ring protons show signals at δ 3.5–4.0 ppm (CH₂-N and CH₂-O groups).
  • ¹³C NMR : The carboxylic acid carbon resonates at δ 170–175 ppm. Cyclobutyl carbons appear at δ 20–35 ppm.
  • Reference : Compare with spectral data for structurally similar compounds like (3R)-morpholine-3-carboxylic acid hydrochloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies may arise from:

  • Salt form variations : Hydrochloride vs. free base solubility differences. Test both forms in parallel using standardized assays (e.g., HBV inhibition as in patent EP2121568A2) .
  • Impurity profiles : Trace cyclobutylmethylamine or unreacted morpholine precursors can skew results. Use preparative HPLC for impurity isolation and bioactivity testing.
  • Chiral resolution : If the compound has stereocenters (e.g., at C3 of morpholine), separate enantiomers via chiral HPLC and evaluate activity independently .

Q. What strategies optimize enantiomeric purity in chiral synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., (3R)-morpholine-3-carboxylic acid hydrochloride) .
  • Asymmetric catalysis : Employ palladium or copper catalysts for stereoselective cyclobutylmethyl group coupling.
  • Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in methanol/water mixtures.

Q. How does this compound interact with HBV targets based on structural analogs?

The morpholine-3-carboxylic acid moiety may act as a hydrogen bond donor/acceptors, while the cyclobutylmethyl group enhances lipophilicity for membrane penetration. Docking studies using HBV polymerase structures (PDB: 6V7X) can predict binding modes. Compare with related compounds like 4-(4-(2-chloro-4-fluorophenyl)morpholine derivatives in patent EP2121568A2 .

Q. What are the computational approaches to predict toxicity and ADMET properties?

  • In silico tools : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and hERG cardiotoxicity.
  • Structural alerts : The cyclobutyl group may increase metabolic stability compared to larger cycloalkyl substituents.
  • Validation : Cross-reference with experimental data from analogs like nalbuphine hydrochloride (CAS 23277-43-2), which shares a cyclobutylmethyl motif .

Methodological Guidelines

  • Synthetic reproducibility : Document reaction parameters (temperature, solvent ratios) rigorously to ensure batch-to-batch consistency.
  • Data reporting : Include full spectral assignments, HPLC conditions, and purity thresholds in publications.
  • Ethical compliance : Adhere to institutional guidelines for handling hydrochloride salts, including proper ventilation and PPE.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.